2-[4-(Benzyloxy)phenyl]-1-methylindole
CAS No.:
Cat. No.: VC18350687
Molecular Formula: C22H19NO
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 1-methyl-2-(4-phenylmethoxyphenyl)indole |
| Standard InChI | InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |
| Standard InChI Key | GVFDOSJOADGQAY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
2-[4-(Benzyloxy)phenyl]-1-methylindole is a complex organic compound belonging to the indole family, which is widely recognized for its significance in synthetic organic chemistry. This compound serves as an important intermediate in the synthesis of therapeutic agents, particularly those related to selective estrogen receptor modulators (SERMs) like bazedoxifene. Its molecular structure consists of a bicyclic indole core with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, further modified with a benzyloxy group attached to the phenyl ring.
Synthesis Table
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Ketones/Aldehydes | Acid Catalyst | Variable |
Chemical Reactions
2-[4-(Benzyloxy)phenyl]-1-methylindole can undergo various chemical reactions typical of indole derivatives, including substitution and modification of the benzyloxy group. These reactions are crucial for developing derivatives with improved pharmacological properties.
Mechanism of Action
The mechanism of action for compounds like 2-[4-(Benzyloxy)phenyl]-1-methylindole primarily involves interaction with biological targets such as estrogen receptors. Upon binding, these compounds may modulate receptor activity, influencing gene expression related to cell growth and differentiation.
Biological Activity Table
| Compound Derivative | Biological Activity | Therapeutic Application |
|---|---|---|
| SERM Derivatives | Estrogen Receptor Modulation | Osteoporosis, Breast Cancer |
| Indole Derivatives | Antiproliferative, Antioxidant | Various Cancer Types |
Research Findings and Future Directions
Research on 2-[4-(Benzyloxy)phenyl]-1-methylindole highlights its potential as an intermediate in the synthesis of SERMs. Future studies may focus on optimizing its synthesis and exploring its derivatives for improved pharmacokinetic properties and therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume